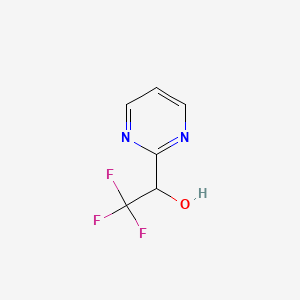

2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol

Description

2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group and a pyrimidine ring

Properties

Molecular Formula |

C6H5F3N2O |

|---|---|

Molecular Weight |

178.11 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-pyrimidin-2-ylethanol |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)4(12)5-10-2-1-3-11-5/h1-4,12H |

InChI Key |

JWUGXEDZUBVOLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol typically involves the reaction of pyrimidine derivatives with trifluoroacetaldehyde. One common method includes the use of a base such as sodium hydride to deprotonate the pyrimidine, followed by the addition of trifluoroacetaldehyde. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

Reduction: Formation of trifluoromethyl alcohols or amines.

Substitution: Introduction of various functional groups into the pyrimidine ring.

Scientific Research Applications

2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.

Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and liquid crystals.

Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The pyrimidine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol: Contains a pyrrole ring instead of a pyrimidine ring.

1-Trifluoroacetyl piperidine: Features a piperidine ring instead of a pyrimidine ring.

Uniqueness

2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol is unique due to the presence of the pyrimidine ring, which offers distinct electronic properties and hydrogen bonding capabilities compared to other similar compounds. This uniqueness makes it particularly valuable in the design of pharmaceuticals and advanced materials .

Biological Activity

2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol is a fluorinated organic compound notable for its potential applications in medicinal chemistry and materials science. Its unique structure, characterized by a trifluoromethyl group and a pyrimidine ring, enhances its biological activity and interaction with various molecular targets.

- Molecular Formula : C₆H₅F₃N₂O

- Molecular Weight : 178.11 g/mol

- IUPAC Name : 2,2,2-trifluoro-1-pyrimidin-2-ylethanol

- Canonical SMILES : C1=CN=C(N=C1)C(C(F)(F)F)O

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with trifluoroacetaldehyde. A common method includes the use of sodium hydride as a base to deprotonate the pyrimidine followed by the addition of trifluoroacetaldehyde in an aprotic solvent like dimethyl sulfoxide (DMSO) .

The biological activity of this compound is attributed to its ability to penetrate cell membranes due to enhanced lipophilicity from the trifluoromethyl group. Inside the cell, it interacts with various enzymes and receptors through hydrogen bonding facilitated by the pyrimidine ring. This interaction can lead to modulation of enzymatic activities, either inhibiting or activating specific pathways .

Pharmacological Applications

Recent studies have highlighted several pharmacological applications:

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds targeting central nervous system receptors and enzymes .

- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines with IC₅₀ values in the low micromolar range .

- Antibacterial Properties : Some studies have reported that pyrimidine derivatives demonstrate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- Biochemical Assays : The compound is also used as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions .

Anticancer Efficacy

In a study evaluating the efficacy of pyrimidine-based compounds against breast cancer cell lines (MDA-MB-231), it was found that certain derivatives exhibited potent inhibitory effects on cell proliferation with IC₅₀ values significantly lower than conventional chemotherapeutics like 5-Fluorouracil . These findings suggest a favorable therapeutic index for compounds related to this compound.

Antibacterial Activity

Another study demonstrated that derivatives showed minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against various bacterial strains. These results indicate the potential for developing new antibacterial agents based on this compound .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol | Pyridine ring | Moderate antibacterial activity |

| 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone | Pyrazine ring | Antiviral properties |

| 1-Trifluoroacetyl piperidine | Piperidine ring | CNS activity |

The presence of the pyrimidine ring in this compound confers distinct electronic properties compared to similar compounds like those containing pyridine or pyrazine rings. This uniqueness enhances its value in drug design and development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.